molecular formula C11H13ClN2S B13285072 4-Chloro-6-ethyl-2-propylthieno[2,3-D]pyrimidine

4-Chloro-6-ethyl-2-propylthieno[2,3-D]pyrimidine

Cat. No.: B13285072
M. Wt: 240.75 g/mol
InChI Key: TUPZAMUVBXBBCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-6-ethyl-2-propylthieno[2,3-D]pyrimidine is a heterocyclic compound that belongs to the class of thienopyrimidines This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-ethyl-2-propylthieno[2,3-D]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophene derivatives with chloroacetyl chloride, followed by cyclization with ethyl and propyl substituents . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6-ethyl-2-propylthieno[2,3-D]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and propyl groups enhances its lipophilicity, allowing it to interact more effectively with lipid membranes and cellular targets. Additionally, the chlorine atom provides a site for further functionalization, enabling the synthesis of a wide range of derivatives with diverse applications.

Properties

Molecular Formula

C11H13ClN2S

Molecular Weight

240.75 g/mol

IUPAC Name

4-chloro-6-ethyl-2-propylthieno[2,3-d]pyrimidine

InChI

InChI=1S/C11H13ClN2S/c1-3-5-9-13-10(12)8-6-7(4-2)15-11(8)14-9/h6H,3-5H2,1-2H3

InChI Key

TUPZAMUVBXBBCG-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=C(C=C(S2)CC)C(=N1)Cl

Origin of Product

United States

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